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This guide provides a comparative overview of the concentrations of various fatty acid ethyl
esters (FAEEs) found in common alcoholic beverages. FAEEs are esters formed from the
reaction of fatty acids and ethanol, primarily during fermentation.[1] They are significant
contributors to the aroma and flavor profiles of these beverages and are also studied as
potential biomarkers for alcohol consumption.[2]

Quantitative Comparison of FAEEs in Alcoholic
Beverages

The concentration and composition of FAEESs can vary significantly depending on the type of
alcoholic beverage, the raw materials used, the yeast strain employed during fermentation, and
the distillation and aging processes.[3][4] The following table summarizes the reported
concentration ranges of several key FAEESs in wine, beer, and brandy. All values have been
standardized to milligrams per liter (mg/L) for direct comparison.
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Fatty Acid Ethyl

Wine (mg/L) Beer (mg/L) Brandy (mg/L)
Ester
Ethyl Acetate 8.0-119.33 8.0-36.34 100 - 600
Ethyl Caproate .
0.016 - 0.125 0.05-0.287 Present, not quantified
(Hexanoate)
Ethyl Caprylate
0.039-0.122 0.04 - 0.168 20 - 30
(Octanoate)
Ethyl Caprate
0.034 - 0.103 0.06 - 2.48 50 - 100

(Decanoate)

Ethyl Laurate -~ -~
Present, not quantified  Present, not quantified 50 - 80
(Dodecanoate)

Note: The concentration ranges are compiled from multiple sources and can be influenced by
specific production methods.[3][5][6][71[8][2][10][11]

Experimental Protocols for FAEE Analysis

The quantification of FAEEs in alcoholic beverages typically involves extraction followed by gas
chromatography (GC) analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This is a common method for extracting FAEEs from a liquid matrix.

e Procedure:

[¢]

Take a 100 ml sample of the alcoholic beverage.[3]

o

If the alcohol content is high (e.g., in spirits), dilute the sample with water to approximately
20% alcohol by volume.[3]

o

Perform the extraction four times using 100 ml aliquots of methylene chloride in a
separatory funnel.[3]

o

Combine the organic extracts.
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o Remove the solvent from the combined extracts, for example, by evaporation under a
gentle stream of nitrogen, to concentrate the FAEES.[3]

o Re-dissolve the residue in a known small volume (e.g., 5 ml) of a suitable solvent like
hexane.

o Add an internal standard, such as ethyl pelargonate, for accurate quantification.[3]

Analytical Method: Gas Chromatography-Mass
Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile
compounds like FAEEs.

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

e Column: A suitable capillary column, such as a FFAP (Free Fatty Acid Phase) column (e.g.,
6-ft x 1/8-inch), is used for separation.[3]

o Carrier Gas: Helium or hydrogen is typically used.
« Injection: Inject 1-2 pL of the concentrated extract into the GC inlet.

o Temperature Program: A temperature gradient is applied to the oven to separate the FAEEs
based on their boiling points. A typical program might start at 100°C and ramp up to 225°C at
a rate of 7.5°C per minute.[3]

o Detection: The mass spectrometer detects the ions of the fragmented FAEE molecules,
allowing for their identification and quantification.

Alternative Method: Headspace Solid-Phase
Microextraction (HS-SPME) coupled with GC-Flame
lonization Detection (FID)

HS-SPME is a solvent-free extraction technique that is particularly useful for volatile
compounds in complex matrices.
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e Procedure:

o

Place a sample of the alcoholic beverage in a sealed vial.

Expose a solid-phase microextraction fiber to the headspace (the gas phase above the

[¢]

liquid) of the sample.

The volatile FAEEs adsorb onto the fiber.

[¢]

o

The fiber is then directly inserted into the hot inlet of the gas chromatograph, where the
analytes are desorbed and transferred to the GC column for analysis.

o Detection: A Flame lonization Detector (FID) is a common and robust detector used for
guantifying organic compounds.

Visualizing the Process: From Formation to
Analysis

The following diagrams illustrate the general pathway of FAEE formation during fermentation
and the typical analytical workflow for their quantification in alcoholic beverages.
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Figure 1: Formation of Fatty Acid Ethyl Esters (FAEES) during fermentation.
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Figure 2: General workflow for the analysis of FAEESs in alcoholic beverages.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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